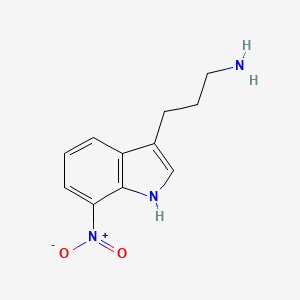

3-(7-Nitro-3-indolyl)-1-propanamine

Description

3-(7-Nitro-3-indolyl)-1-propanamine is a synthetic indole derivative characterized by a nitro (-NO₂) substituent at the 7-position of the indole ring and a propanamine (-CH₂CH₂CH₂NH₂) side chain at the 3-position. This compound is of interest in medicinal chemistry and biochemistry due to the electron-withdrawing nitro group, which may influence electronic properties, binding affinity, and interactions with biological targets.

Properties

Molecular Formula |

C11H13N3O2 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

3-(7-nitro-1H-indol-3-yl)propan-1-amine |

InChI |

InChI=1S/C11H13N3O2/c12-6-2-3-8-7-13-11-9(8)4-1-5-10(11)14(15)16/h1,4-5,7,13H,2-3,6,12H2 |

InChI Key |

RDKWOWHSWWJZGC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2CCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(7-Nitro-3-indolyl)-1-propanamine typically involves the nitration of an indole precursor followed by the introduction of the propanamine chain. One common method includes the nitration of indole to form 7-nitroindole, which is then subjected to a series of reactions to introduce the propanamine group.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and subsequent functionalization reactions. The specific conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The nitro group in 3-(7-Nitro-3-indolyl)-1-propanamine can undergo reduction to form amino derivatives.

Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The indole ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Halogenating agents, nitrating agents.

Major Products Formed:

Reduction: 3-(7-Amino-3-indolyl)-1-propanamine.

Substitution: Various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 3-(7-Nitro-3-indolyl)-1-propanamine is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.

Medicine: The compound’s structure suggests potential pharmacological activities. It may be investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry: In the industrial sector, this compound can be used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(7-Nitro-3-indolyl)-1-propanamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the indole ring can interact with various enzymes and receptors. The propanamine chain may enhance the compound’s solubility and facilitate its transport across biological membranes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on the Indole Ring

3-(7-Fluoro-1H-indol-3-yl)propan-1-amine

- Structure : Fluorine at the 7-position of indole.

- Properties: Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to nitro groups.

- Applications : Fluorinated indoles are common in drug design for optimizing pharmacokinetics.

(1H-Indol-3-yl)-1-propanamine (CAS 6245-89-2)

- Structure : Unsubstituted indole core.

- Properties : The absence of a nitro group reduces polarity and electronic effects, likely decreasing binding affinity in enzyme inhibition contexts. This highlights the nitro group’s role in enhancing interactions with charged or polar active sites .

3-((3-Nitrophenyl)methoxy)-1-propanamine

Modifications to the Propanamine Side Chain

N,N-Dimethyl-3-(3,4-dimethoxyphenyl)-1-propanamine (2a)

- Structure : Dimethylated amine and dimethoxyphenyl group.

- The dimethoxy groups on phenyl (vs. nitro on indole) introduce steric bulk and moderate electron-donating effects .

NO-Releasing Compounds (NOC-5, NOC-7)

- Structure: Nitrosohydrazino groups on propanamine.

- Properties: Nitroso groups enable controlled NO release, with half-lives dependent on temperature and pH. While structurally distinct, this underscores nitro-related functional versatility .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituent (Position) | Molecular Weight | Key Functional Groups | Notable Properties |

|---|---|---|---|---|

| 3-(7-Nitro-3-indolyl)-1-propanamine | -NO₂ (7-indole) | 219.23 g/mol | Nitro, primary amine | High polarity, H-bond acceptor |

| 3-(7-Fluoro-1H-indol-3-yl)propan-1-amine | -F (7-indole) | 192.23 g/mol | Fluoro, primary amine | Enhanced metabolic stability |

| (1H-Indol-3-yl)-1-propanamine | None | 174.24 g/mol | Primary amine | Base structure for derivatization |

| NOC-5 | Nitrosohydrazino | 220.24 g/mol | Nitroso, secondary amine | NO release (t₁/₂ = 93 min at 22°C) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.